![molecular formula C13H15N7 B3175185 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine CAS No. 956193-99-0](/img/structure/B3175185.png)
1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a triazole ring, both of which are types of nitrogen-containing heterocycles. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit a high degree of conformational flexibility due to the presence of multiple single bonds. The presence of nitrogen in the pyrazole and triazole rings could also result in interesting hydrogen bonding properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a potential hydrogen bond donor or acceptor. Its solubility would depend on the balance of hydrophobic (e.g., methyl groups) and hydrophilic (e.g., nitrogen-containing rings) regions in the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds involving 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine have been synthesized and tested for antimicrobial activities. For instance, Abdelhamid et al. (2016) conducted a synthesis of various compounds including pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidine, where they found some compounds showing competitive activities to tetracycline and clotrimazole, typical antibacterial and antifungal drugs, respectively (Abdelhamid et al., 2016). Similarly, Al‐Azmi and Mahmoud (2020) synthesized novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile and evaluated them as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis and Pharmacological Study
The compound has also been a part of research involving synthesis and pharmacological studies. Dave et al. (2007) synthesized various derivatives including 4-amino-3-mercapto-5-pyridin-3'yl-[1,2,4]-triazoles and evaluated them for antimicrobial and antitubercular activities (Dave et al., 2007). Additionally, Karrouchi et al. (2016) explored Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole for their analgesic and antioxidant properties (Karrouchi et al., 2016).
Synthesis of Novel Compounds
Various studies have focused on synthesizing novel compounds using 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine. For example, Idrees, Kola, and Siddiqui (2019) synthesized novel derivatives with antimicrobial activities (Idrees, Kola, & Siddiqui, 2019). Reddy et al. (2010) synthesized a new series of compounds and evaluated their antimicrobial properties, finding some with marked inhibition of bacterial and fungal growth (Reddy et al., 2010).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to a specific protein or enzyme, altering its function. The pyrazole and triazole rings, along with the other functional groups present in this compound, could potentially allow it to bind to a variety of biological targets .
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials. Alternatively, it could serve as a starting point for the synthesis of new compounds .
properties
IUPAC Name |
2-methyl-4-[5-methyl-4-(pyridin-4-ylmethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-9-17-18-13(11-7-16-19(2)12(11)14)20(9)8-10-3-5-15-6-4-10/h3-7H,8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXCUBYDDVVRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=NC=C2)C3=C(N(N=C3)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128860 | |
Record name | 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
CAS RN |
956193-99-0 | |
Record name | 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956193-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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